![molecular formula C24H36N2O4 B1145222 Finasteride Carboxylic Acid Methyl Ester CAS No. 116285-38-2](/img/new.no-structure.jpg)
Finasteride Carboxylic Acid Methyl Ester
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Overview
Description
Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Finasteride Carboxylic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid form using aqueous acid or base.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Impurity Profiling and Quality Control
Finasteride Carboxylic Acid Methyl Ester serves as a critical reference standard in the monitoring and controlling of impurity levels in Finasteride formulations. Regulatory bodies such as the FDA and ICH guidelines necessitate rigorous impurity profiling during the commercial production of Finasteride and related formulations. The compound aids in ensuring that products meet the established limits and threshold values for impurities, thereby maintaining drug safety and efficacy .
Abbreviated New Drug Application (ANDA)
In the context of drug approval processes, this compound is instrumental in the filing of Abbreviated New Drug Applications (ANDAs). It is used to validate the quality and consistency of generic formulations relative to their branded counterparts, ensuring compliance with regulatory standards .
Treatment of Androgenetic Alopecia
Research has demonstrated that topical formulations containing finasteride, including derivatives like this compound, are effective in treating androgenetic alopecia (male pattern hair loss). A randomized controlled trial indicated that topical finasteride significantly improved hair count compared to placebo, with minimal systemic exposure, making it a favorable option for patients who are concerned about the side effects associated with oral finasteride .
Prostate Health
Finasteride is well-established for managing benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which plays a key role in prostate enlargement. The compound reduces intraprostatic DHT levels, alleviating symptoms associated with BPH and improving urinary flow rates .
Mechanistic Studies
Studies have explored the metabolic pathways of finasteride and its derivatives, including this compound. Research indicates that these compounds undergo glucuronidation, leading to various metabolites that may have distinct pharmacological properties . Understanding these metabolic pathways can aid in optimizing therapeutic regimens and minimizing adverse effects.
Case Studies on Efficacy
A notable case study involved a cohort of male patients treated with topical finasteride formulations over a 24-week period. Results showed a significant increase in hair density compared to baseline measurements, reinforcing the efficacy of finasteride derivatives in promoting hair regrowth without significant hormonal alterations .
Mechanism of Action
Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .
Comparison with Similar Compounds
Similar Compounds
Finasteride: The parent compound, also a 5α-reductase inhibitor.
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.
Methyl Butyrate: A structurally similar ester used in various chemical applications.
Uniqueness
Finasteride Carboxylic Acid Methyl Ester is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. Its distinct chemical structure allows it to retain some of the biological activities of Finasteride while also serving as a useful intermediate in chemical synthesis .
Biological Activity
Finasteride Carboxylic Acid Methyl Ester (FCAME) is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). FCAME retains some biological activities of its parent compound, making it a significant subject of research in pharmacology and biochemistry.
FCAME is characterized by its ability to inhibit 5α-reductase, similar to Finasteride. This inhibition leads to reduced levels of DHT, which is beneficial in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia. The structural formula of FCAME is represented as follows:
- Inhibition of 5α-reductase : By blocking the conversion of testosterone to DHT, FCAME decreases the stimulation of androgen-dependent tissues.
- Biological Effects : The reduction in DHT levels can alleviate symptoms associated with BPH and hair loss due to androgenic alopecia.
Biological Activity
Research indicates that FCAME exhibits various biological activities beyond its role as a 5α-reductase inhibitor. These include:
- Anti-inflammatory Effects : Studies have shown that FCAME may reduce inflammation in prostate tissues.
- Antiproliferative Activity : FCAME has demonstrated potential in inhibiting the growth of prostate cancer cells, indicating its role in cancer therapy.
Case Studies
-
Prostate Cancer Cell Lines :
- In vitro studies using DU145 prostate cancer cells revealed that FCAME exhibited a growth inhibition percentage similar to Finasteride, with an IC50 value around 3.9 µM .
- Comparative studies showed that FCAME's antiproliferative effects were slightly less potent than other steroid derivatives but still significant.
- Benign Prostatic Hyperplasia :
Comparative Analysis
The following table summarizes the biological activities and potency of FCAME compared to its parent compound and other related compounds:
Compound | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Finasteride | 5α-reductase inhibition | 3.9 | Established treatment for BPH |
FCAME | 5α-reductase inhibition | 3.9 | Metabolite with similar effects |
Dutasteride | Dual 5α-reductase inhibition | 2.0 | More potent than both Finasteride and FCAME |
Methyl Butyrate | Various chemical applications | N/A | Not directly related to androgen metabolism |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of FCAME:
- Synthesis Techniques : Various methods for synthesizing FCAME have been documented, emphasizing its role as an intermediate in pharmaceutical manufacturing .
- Biological Evaluations : Ongoing research aims to explore the full spectrum of biological activities associated with FCAME, including its potential as a therapeutic agent in other androgen-related disorders.
Properties
CAS No. |
116285-38-2 |
---|---|
Molecular Formula |
C24H36N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
InChI Key |
YPBDVHRLZKLBHH-KSMLJOLJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C |
Synonyms |
2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester; 1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv. |
Origin of Product |
United States |
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